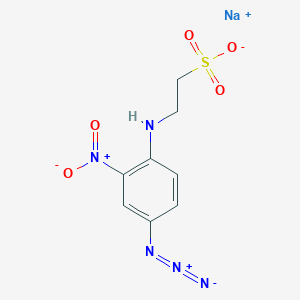
1,1'-羰基双(3-甲基咪唑鎓)三氟甲磺酸盐
描述
1,1'-Carbonylbis(3-methylimidazolium) triflate, also known as 1,1'-Carbonylbis(3-methylimidazolium) triflate, is a useful research compound. Its molecular formula is C11H12F6N4O7S2 and its molecular weight is 490.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-Carbonylbis(3-methylimidazolium) triflate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-Carbonylbis(3-methylimidazolium) triflate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Carbonylbis(3-methylimidazolium) triflate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
The primary target of 1,1’-Carbonylbis(3-methylimidazolium) triflate (CBMIT) is the amino acid components or amino acids and alcohols . The compound is used in the synthesis of peptides and esters .
Mode of Action
CBMIT operates via a highly reactive acyl imidazolium intermediate . It is obtained readily by bis-alkylation of carbonyldiimidazole with methyl triflate . This compound couples amino acid components or amino acids and alcohols to give peptides and esters .
Biochemical Pathways
The biochemical pathways affected by CBMIT are those involved in peptide bond formation and esterification . The compound eliminates the risks of racemization, complex reagent preparation, or troublesome side-product removal .
Pharmacokinetics
It’s known that the compound operates under remarkably mild conditions , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of CBMIT’s action is the formation of peptides and esters . For instance, the coupled product between CBZ-glycine and ethyl dl-lactate was obtained in 95% yield .
Action Environment
The action of CBMIT is influenced by the reaction conditions. It has been observed that the products were always formed under a variety of acidic reaction conditions . The compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature, pH, and the presence of other compounds in the reaction environment.
生化分析
Biochemical Properties
1,1’-Carbonylbis(3-methylimidazolium) triflate plays a significant role in biochemical reactions, particularly in the synthesis of amino esters and peptides . It acts as a coupling agent in these reactions, facilitating the formation of peptide bonds
Molecular Mechanism
The molecular mechanism of action of 1,1’-Carbonylbis(3-methylimidazolium) triflate involves its role as a reagent in aminoacylations . It facilitates the formation of peptide bonds, which are crucial for the synthesis of proteins . The specifics of its binding interactions with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression are areas that need further exploration.
属性
IUPAC Name |
bis(3-methylimidazol-3-ium-1-yl)methanone;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.2CHF3O3S/c1-10-3-5-12(7-10)9(14)13-6-4-11(2)8-13;2*2-1(3,4)8(5,6)7/h3-8H,1-2H3;2*(H,5,6,7)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBZTXSPTHTBBM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2C=C[N+](=C2)C.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F6N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378475 | |
| Record name | 1,1'-Carbonylbis(3-methyl-1H-imidazol-3-ium) bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120418-31-7 | |
| Record name | 1,1'-Carbonylbis(3-methyl-1H-imidazol-3-ium) bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Carbonyldi(3-methyl-1H-imidazol-3-ium) trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1,1'-Carbonylbis(3-methylimidazolium) triflate as described in the research?
A1: 1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT) has been identified as an effective reagent for aminoacylation reactions. [, ] This means it facilitates the formation of amide bonds, a fundamental process in peptide synthesis and other chemical transformations. One study specifically highlighted its use in carboxyl terminus coupling reactions in the presence of Cu(II) salts. []
Q2: Is there any spectroscopic data available for 1,1'-Carbonylbis(3-methylimidazolium) triflate?
A2: While the provided abstracts don't contain specific spectroscopic data, a dedicated entry for 1,1′-Carbonylbis(3-methylimidazolium) triflate exists. [] This suggests that further investigation into this resource could provide access to detailed spectroscopic information, including NMR, IR, and potentially Mass Spectrometry data.
Q3: How does the structure of 1,1'-Carbonylbis(3-methylimidazolium) triflate contribute to its function?
A3: Although the research provided doesn't delve into specific structure-activity relationships (SAR), we can infer certain aspects. The presence of two imidazolium rings linked by a carbonyl group in CBMIT likely contributes to its reactivity. Imidazolium salts are known to act as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The carbonyl group could potentially act as a coordinating site for metal ions, as hinted by its use with Cu(II) salts. [] Further research into SAR would be needed to definitively establish the roles of these structural features.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
